molecular formula C31H27BO2 B1404285 2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1161009-89-7

2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1404285
CAS No.: 1161009-89-7
M. Wt: 442.4 g/mol
InChI Key: GPTMWZAAIQOCLM-UHFFFAOYSA-N
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Description

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a spirobifluorene core linked to a dioxaborolane moiety

Mechanism of Action

Target of Action

The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene], is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its primary targets are the electron transport layers of these devices .

Mode of Action

This compound acts as an electron transport or electron-blocking material . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . In OFETs, it can act as an electron-transport layer, enabling the smooth flow of electrons in the device .

Biochemical Pathways

Its role in electron transport is crucial for the functioning of oleds and ofets .

Pharmacokinetics

While pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of substances in a biological system, in the context of this compound, we can discuss its solubility and stability. The compound is soluble in toluene , which is important for its application in electronic devices.

Result of Action

The result of the compound’s action is the efficient operation of OLEDs and OFETs. By facilitating electron transport, it contributes to the overall performance of these devices .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air. It is typically stored under inert gas and at room temperature . These conditions help maintain the compound’s stability and performance in electronic devices .

Biochemical Analysis

Biochemical Properties

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the smooth flow of electrons in devices .

Cellular Effects

The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating electron transport in organic light-emitting diodes (OLEDs) highlights its significance in cellular processes .

Molecular Mechanism

At the molecular level, 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It acts as an electron-transport layer, enabling the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer in OLEDs . This mechanism involves enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its properties over extended periods, ensuring consistent performance in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At optimal doses, the compound exhibits beneficial effects, while high doses may lead to toxic or adverse effects. Understanding the threshold effects is crucial for determining safe and effective dosages .

Metabolic Pathways

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in electron transport highlights its significance in metabolic processes .

Transport and Distribution

The transport and distribution of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring efficient performance in biochemical applications .

Subcellular Localization

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Material: The synthesis begins with 9,9’-spirobifluorene, which is a common precursor.

    Bromination: The spirobifluorene is brominated to introduce bromine atoms at specific positions.

    Coupling Reaction: The brominated spirobifluorene undergoes a coupling reaction with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirobifluorene core or the dioxaborolane moiety.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: A precursor to the compound, known for its use in organic electronics.

    Bis(pinacolato)diboron: A boronic ester used in the synthesis of various boron-containing compounds.

    Spiro-OMeTAD: A spirobifluorene derivative used as a hole-transport material in perovskite solar cells.

Uniqueness

2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a spirobifluorene core and a dioxaborolane moiety. This structure imparts distinct electronic and optical properties, making it valuable for applications in organic electronics and materials science.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)27-19-11-18-26-28(27)22-14-7-10-17-25(22)31(26)23-15-8-5-12-20(23)21-13-6-9-16-24(21)31/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMWZAAIQOCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146623
Record name 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161009-89-7
Record name 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161009-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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